

The Pharmacokinetics of ST7612AA1 and its Active Metabolite ST7464AA1: A Technical Overview

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Compound of Interest

Compound Name: ST7612AA1

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Introduction

ST7612AA1 is a novel, orally administered, second-generation pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant preclinical anti-tumor activity in both solid and hematological malignancies.^{[1][2][3]} It functions as a prodrug, rapidly undergoing conversion in vivo to its active metabolite, ST7464AA1.^{[1][2]} This technical guide provides a comprehensive overview of the pharmacokinetics of **ST7612AA1** and ST7464AA1, presenting key data in a structured format, detailing experimental methodologies, and illustrating the relevant biological pathways.

Pharmacokinetic Profile of the Active Metabolite ST7464AA1

Following oral administration in mice, the prodrug **ST7612AA1** is not detectable in plasma, confirming its rapid and efficient conversion to the active metabolite, ST7464AA1. The pharmacokinetic properties of ST7464AA1 have been characterized and are summarized in the table below.

Table 1: Pharmacokinetic Parameters of ST7464AA1 in CD1 Mice

Parameter	Value (Mean ± SEM)	Unit
Tmax	0.5	h
Cmax	1577 ± 478	ng/mL
Tlast	6	h
Clast	Quantifiable	ng/mL
AUClast	Not Reported	h*ng/mL
T½	3.8	h

Data derived from a single oral dose of 120 mg/kg of **ST7612AA1** in CD1 mice.

The plasma concentration of ST7464AA1 exhibits a bi-exponential decline after reaching its maximum concentration (Cmax) at 0.5 hours post-administration. The active metabolite demonstrates a high clearance (CL/F) and a large volume of distribution (Vz/F), indicating efficient elimination from the systemic circulation and good tissue penetration.

Experimental Protocol: Murine Pharmacokinetic Study

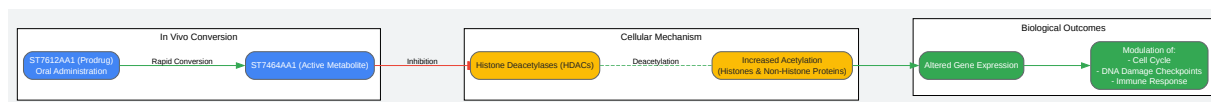
The pharmacokinetic data presented above were generated from a study in CD1 mice. The key elements of the experimental protocol are outlined below:

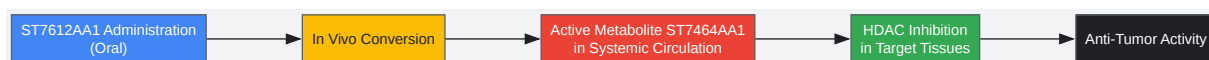
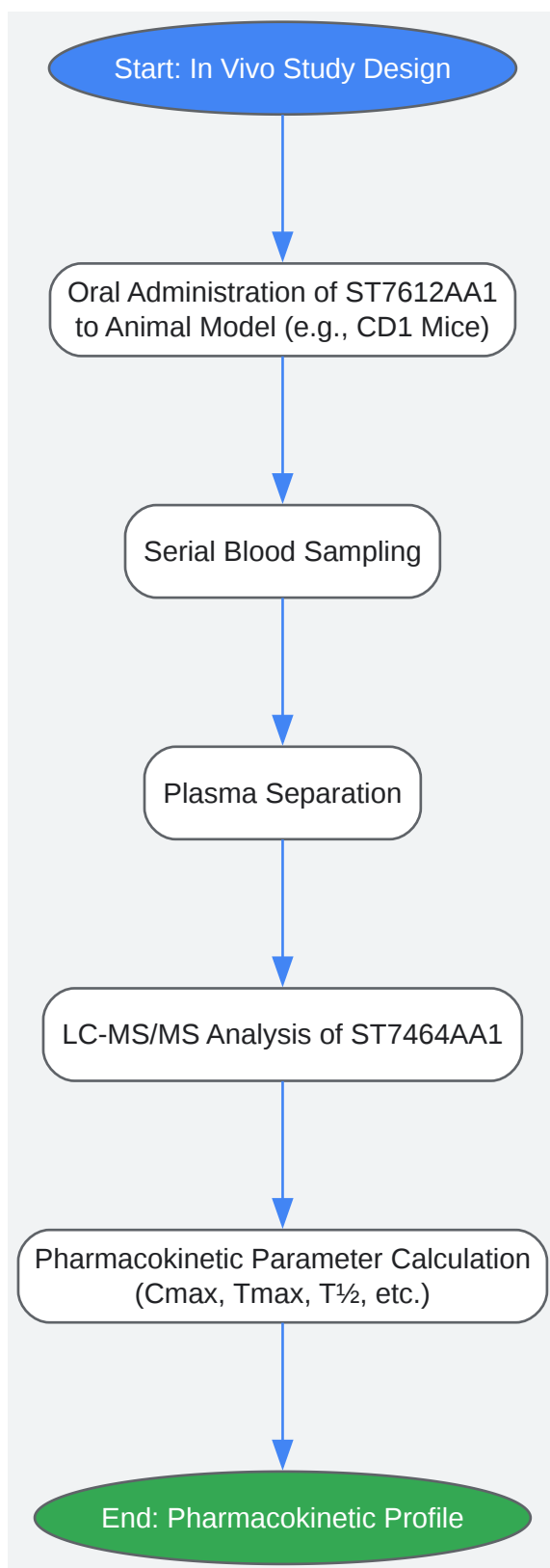
- Animal Model: CD1 mice.
- Drug Administration: A single oral dose of 120 mg/kg of **ST7612AA1**.
- Sampling: Blood samples were collected at various time points, with the first sample taken at 0.25 hours post-administration. The last sampling time at which the drug was still quantifiable was 6 hours.

- Analysis: Plasma concentrations of ST7464AA1 were determined. The pharmacokinetic parameters were calculated using a model-independent approach suitable for sparse data sampling.

Mechanism of Action and Signaling Pathway

ST7612AA1, through its active metabolite ST7464AA1, exerts its therapeutic effects by inhibiting histone deacetylases (HDACs). This inhibition leads to an increase in the acetylation of both histone and non-histone proteins, which in turn modulates gene expression. The downstream effects include the regulation of key cellular processes such as cell cycle progression, DNA damage checkpoints, and the immune response.





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